n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide
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Overview
Description
n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring or the phenylthio group.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Scientific Research Applications
n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylthio and methanesulfonamide groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-3-(phenylthio)-1h-indole-2-methanesulfonamide
- n-Methyl-3-(phenylthio)-1h-indole-3-methanesulfonamide
- n-Methyl-3-(phenylthio)-1h-indole-4-methanesulfonamide
Uniqueness
n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide is unique due to the specific positioning of the methanesulfonamide group at the 5-position of the indole ring. This positioning can influence the compound’s reactivity, biological activity, and overall chemical properties, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-methyl-1-(3-phenylsulfanyl-1H-indol-5-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-17-22(19,20)11-12-7-8-15-14(9-12)16(10-18-15)21-13-5-3-2-4-6-13/h2-10,17-18H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDXFQYSFOSJBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2SC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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